delta12-Prostaglandin D2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[5-hydroxy-2-(3-hydroxyoctylidene)-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,13,15-16,18,21-22H,2-3,5-6,8-12,14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTVQKDILGZFPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathways of Delta12 Prostaglandin D2
Precursor-Product Relationships within the Prostaglandin (B15479496) D2 Metabolome
The metabolic landscape of Prostaglandin D₂ (PGD₂) is characterized by a series of enzymatic and spontaneous transformations that give rise to a variety of bioactive lipids, including Δ¹²-PGD₂. This compound occupies a key intermediate position in the generation of other signaling molecules.
Prostaglandin D₂ (PGD₂) is a primary enzymatic prostaglandin derived from the precursor Prostaglandin H₂ (PGH₂). caymanchem.comlipidmaps.orgimmograf.combertin-bioreagent.com PGD₂ itself is known to be chemically unstable, a characteristic that leads to its rapid conversion into various metabolites. caymanchem.comlipidmaps.orgimmograf.combertin-bioreagent.com Δ¹²-PGD₂ emerges as one of the initial products resulting from the chemical decomposition of PGD₂. caymanchem.comlipidmaps.orgimmograf.combertin-bioreagent.com This conversion can occur spontaneously in aqueous solutions and is a critical step in the broader metabolic cascade of PGD₂. researchgate.netnih.govfrontiersin.org In plasma, PGD₂ is readily metabolized to Δ¹²-PGD₂. researchgate.net
Δ¹²-PGD₂ serves as an intermediate in the formation of other cyclopentenone prostaglandins (B1171923), most notably Delta¹²-Prostaglandin J₂ (Δ¹²-PGJ₂). caymanchem.comlipidmaps.orgimmograf.combertin-bioreagent.com The pathway continues from PGD₂, which first undergoes dehydration to form Prostaglandin J₂ (PGJ₂). researchgate.netfrontiersin.orghmdb.ca PGJ₂ then isomerizes, shifting a double bond to become Δ¹²-PGJ₂. hmdb.cawikipedia.org This ultimate metabolite of PGD₂ is formed in the presence of plasma or serum albumin. hmdb.ca
The J₂ series of prostaglandins, including PGJ₂, Δ¹²-PGJ₂, and 15-deoxy-Δ12,14-PGJ₂ (15d-PGJ₂), are all dehydration products of PGD₂. researchgate.netnih.govfrontiersin.org Specifically, PGJ₂ can be transformed into Δ¹²-PGJ₂ with the help of albumin, and it can also be spontaneously converted to 15d-PGJ₂. researchgate.net
Table 1: Key Prostaglandin Conversions
| Precursor | Product | Facilitating Factors |
|---|---|---|
| Prostaglandin D₂ (PGD₂) | Δ¹²-Prostaglandin D₂ (Δ¹²-PGD₂) | Spontaneous decomposition caymanchem.comlipidmaps.orgimmograf.combertin-bioreagent.com |
| Prostaglandin D₂ (PGD₂) | Prostaglandin J₂ (PGJ₂) | Spontaneous dehydration researchgate.netfrontiersin.orghmdb.ca |
| Prostaglandin J₂ (PGJ₂) | Δ¹²-Prostaglandin J₂ (Δ¹²-PGJ₂) | Serum albumin, Plasma researchgate.nethmdb.ca |
| Δ¹²-Prostaglandin D₂ (Δ¹²-PGD₂) | Δ¹²-Prostaglandin J₂ (Δ¹²-PGJ₂) | Intermediate step caymanchem.comlipidmaps.orgimmograf.com |
| Prostaglandin J₂ (PGJ₂) | 15-deoxy-Δ12,14-PGJ₂ (15d-PGJ₂) | Spontaneous transformation researchgate.net |
Derivation from Prostaglandin D2
Mechanisms of Formation
The generation of Δ¹²-PGD₂ and its subsequent metabolites is not strictly dependent on enzymatic activity, with both spontaneous and protein-assisted reactions playing significant roles.
PGD₂ is inherently unstable and readily undergoes non-enzymatic dehydration in aqueous environments to yield the J₂ series of cyclopentenone prostaglandins. researchgate.netnih.govfrontiersin.org This spontaneous conversion is a fundamental aspect of PGD₂ chemistry. wikipedia.org The formation of PGJ₂ from PGD₂ is a key dehydration step. hmdb.ca Subsequently, PGJ₂ can undergo further spontaneous reactions, such as isomerization to Δ¹²-PGJ₂ and dehydration to 15-deoxy-Δ12,14-PGJ₂. wikipedia.org The production of 15d-PGJ₂ from PGD₂ can occur through an albumin-independent mechanism in cell-free medium, highlighting the spontaneous nature of these transformations. nih.gov
While many conversions are spontaneous, certain proteins can facilitate these reactions. Human serum albumin (HSA), the most abundant protein in plasma, plays a notable role. rhea-db.org It catalyzes the isomerization of PGD₂ to Δ¹²-PGD₂. researchgate.net Furthermore, the conversion of PGJ₂ to Δ¹²-PGJ₂ is known to occur in the presence of serum albumin or plasma. researchgate.nethmdb.ca This indicates that while the initial dehydration of PGD₂ can be spontaneous, the subsequent isomerization to Δ¹²-PGJ₂ is significantly aided by albumin. rhea-db.org
Spontaneous Dehydration Processes
Metabolic Fate and Conjugation Reactions
The metabolic fate of Δ¹²-PGD₂ and other cyclopentenone prostaglandins is largely defined by their reactivity, particularly their tendency to form conjugates with thiol-containing molecules. The metabolism of Δ¹²-PGD₂ involves the addition of thiol nucleophiles, a common characteristic of most cyclopentenone prostaglandins. caymanchem.comlipidmaps.orgimmograf.combertin-bioreagent.com
One of the most significant conjugation reactions involves glutathione (B108866) (GSH). Δ¹²-PGJ₂, the downstream product of Δ¹²-PGD₂, readily forms a conjugate with the thiol group of GSH. hmdb.ca The formation of thiol conjugates has also been documented for Δ¹²-PGD₂ itself. caymanchem.com Studies have shown that Δ¹²-PGD₂ can conjugate with cysteine more rapidly than with glutathione, suggesting differences in reaction kinetics based on the specific thiol nucleophile. researchgate.net
Addition of Thiol Nucleophiles
The chemical structure of Δ¹²-PGD₂ facilitates its interaction with thiol nucleophiles, a common metabolic route for cyclopentenone prostaglandins. oxfordbiomed.comcaymanchem.com The primary endogenous thiol nucleophiles that react with Δ¹²-PGD₂ are cysteine and the tripeptide glutathione (GSH). nih.gov The addition of these thiols to the Δ¹²-PGD₂ molecule is a significant pathway in its metabolic clearance and transformation.
Research has demonstrated that the conjugation of Δ¹²-PGD₂ with cysteine occurs more rapidly than its conjugation with glutathione. nih.gov This difference in reaction kinetics is attributed to steric hindrance around the Δ¹² double bond of the prostaglandin. The smaller size of the cysteine molecule allows for easier access and a more rapid reaction compared to the bulkier glutathione molecule. nih.gov In one study, approximately 60% of Δ¹²-PGD₂ was conjugated with cysteine within just two minutes of incubation. researchgate.netnih.gov
Formation of Glutathione Conjugates
The formation of glutathione (GSH) conjugates is a critical step in the metabolism of Δ¹²-PGD₂. This reaction involves the nucleophilic attack of the thiol group of GSH on the electrophilic carbon of the α,β-unsaturated ketone system in Δ¹²-PGD₂. nih.govcsic.es This conjugation process can occur non-enzymatically but is significantly enhanced by the catalytic activity of Glutathione S-transferases (GSTs). nih.gov
The rate of glutathione conjugation with Δ¹²-PGD₂ is notably slower than that observed with cysteine. Studies have shown that after 60 minutes of incubation, only about 38% of Δ¹²-PGD₂ forms a conjugate with glutathione. researchgate.netnih.gov This slower rate is, as mentioned, likely due to the greater steric hindrance presented by the larger glutathione molecule. nih.gov While specific GST isoforms responsible for Δ¹²-PGD₂ conjugation are not extensively detailed in the literature, the GST family of enzymes is well-known for its role in detoxifying electrophilic compounds, including various prostaglandins, by catalyzing their conjugation with GSH. researchgate.netoxfordbiomed.com The resulting GSH adduct is more water-soluble, facilitating its further metabolism and elimination from the body. oxfordbiomed.com
Interactive Data Table: Conjugation of Δ¹²-Prostaglandin D₂ with Thiol Nucleophiles
| Thiol Nucleophile | Incubation Time | Percentage Conjugated | Influencing Factors |
| Cysteine | 2 minutes | ~60% | Less steric hindrance |
| Glutathione | 60 minutes | ~38% | Greater steric hindrance; reaction enhanced by Glutathione S-transferase (GST) |
This data is based on in vitro incubation studies. researchgate.netnih.gov
Receptor Interactions and Downstream Signaling of Delta12 Prostaglandin D2
Agonistic Activity at Prostanoid Receptors
Δ12-PGD2 demonstrates notable agonistic activity, particularly at the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. Its interaction with this receptor is both potent and selective, distinguishing it from other prostanoid receptors.
Potent and Selective Activation of Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2/DP2)
Δ12-PGD2 is a potent and selective agonist for the CRTH2 receptor. researchgate.netnih.gov This activation is a key mechanism through which it exerts its biological effects, such as the activation of human eosinophils and Th2 lymphocytes. researchgate.netnih.gov Studies have shown that Δ12-PGD2 can induce cellular responses with efficacy and potency similar to that of PGD2, the primary ligand for CRTH2. researchgate.netnih.gov The activation of CRTH2 by Δ12-PGD2 is implicated in the recruitment of eosinophils and Th2 lymphocytes to sites of allergic inflammation. researchgate.net Research has confirmed that Δ12-PGD2's effects on eosinophil activation, such as shape change, are mediated through the CRTH2 receptor. researchgate.netnih.gov
Comparative Binding Affinities with Other Prostaglandin (B15479496) D2 Metabolites
The binding affinity of Δ12-PGD2 to the CRTH2 receptor has been quantified and compared to other PGD2 metabolites. It exhibits a pKi of 7.63 for the CRTH2 receptor, demonstrating a 55-fold selectivity for CRTH2 over the DP1 receptor. researchgate.netnih.gov This selectivity is a crucial aspect of its function, as many PGD2 metabolites retain activity at CRTH2 while having reduced activity at the DP1 receptor. nih.gov
The rank order of potency for binding to the DP2 receptor among several PGD2 metabolites is as follows: PGD2 > Δ12-PGJ2 > Δ12-PGD2. plos.orgresearchgate.net This indicates that while Δ12-PGD2 is a potent agonist, its parent compound, PGD2, and another metabolite, Δ12-PGJ2, have slightly higher binding affinities. plos.orgresearchgate.net Other metabolites like 9α,11β-PGF2 show a significantly lower affinity for the DP2 receptor. plos.orgresearchgate.net
Table 1: Comparative Binding Affinities of PGD2 Metabolites at the DP2 Receptor
| Compound | Binding Affinity (Ki, nM) |
|---|---|
| Prostaglandin D2 (PGD2) | 2.4 |
| Δ12-Prostaglandin J2 (Δ12-PGJ2) | 6.8 |
| Δ12-Prostaglandin D2 (Δ12-PGD2) | 7.63 |
| 9α,11β-PGF2 | 315.0 |
Data sourced from multiple studies. plos.orgresearchgate.net
Intracellular Signaling Cascades Mediated by CRTH2/DP2
The binding of Δ12-PGD2 to the CRTH2 receptor initiates a cascade of intracellular signaling events. These events are characteristic of G-protein coupled receptor activation and are central to the cellular responses elicited by this prostaglandin metabolite.
G-Protein Coupled Receptor (GPCR) Mechanisms
The CRTH2 receptor is a G-protein coupled receptor (GPCR). researchgate.netkjim.orgplos.orggenecards.org Upon activation by agonists like Δ12-PGD2, it couples to Gαi proteins. researchgate.netkjim.org This coupling is a critical step in the signal transduction process. The activation of the Gαi subunit leads to the inhibition of adenylate cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP). researchgate.netkjim.org The interaction is pertussis toxin-sensitive, which is a hallmark of Gαi-coupled receptor signaling. researchgate.netplos.org
Modulation of Intracellular Cyclic AMP (cAMP) Levels
A primary consequence of Δ12-PGD2 binding to CRTH2 and subsequent Gαi activation is the modulation of intracellular cyclic AMP (cAMP) levels. The Gαi protein inhibits adenylate cyclase, leading to a decrease in the intracellular concentration of cAMP. researchgate.netkjim.org This reduction in cAMP is a key component of the pro-inflammatory signaling mediated by CRTH2. kjim.org In contrast, activation of the DP1 receptor, another PGD2 receptor, leads to an increase in cAMP levels. binasss.sa.crnih.gov The ability of Δ12-PGD2 to selectively activate CRTH2 and thereby decrease cAMP contributes to its specific biological activities. Some studies on related compounds like Δ12-PGJ2 have shown them to be virtually inactive in raising intracellular cAMP levels, which aligns with the inhibitory nature of the CRTH2 signaling pathway on this second messenger. nih.gov
Alterations in Intracellular Calcium Mobilization
In addition to modulating cAMP levels, the activation of the CRTH2 receptor by Δ12-PGD2 also leads to significant alterations in intracellular calcium (Ca2+) concentrations. The Gβγ subunit of the dissociated G-protein activates phospholipase C, which in turn generates inositol (B14025) triphosphate (IP3). nih.gov IP3 then triggers the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, leading to a transient increase in cytosolic Ca2+ levels. kjim.orgnih.gov
Studies have demonstrated that Δ12-PGD2 induces calcium mobilization in cells expressing the human CRTH2 receptor, with a potency and efficacy similar to PGD2. researchgate.netnih.gov This effect has been observed in various cell types, including CHO cells expressing the receptor and in Th2 lymphocytes. researchgate.netnih.gov The induced calcium mobilization can be blocked by CRTH2 antagonists, confirming the receptor's role in this process. researchgate.netnih.gov This increase in intracellular calcium is a critical signal for a variety of cellular responses, including activation and migration of inflammatory cells. nih.gov
Table 2: Summary of Intracellular Signaling Events Mediated by Δ12-Prostaglandin D2 at the CRTH2/DP2 Receptor
| Signaling Event | Mechanism | Consequence |
|---|---|---|
| GPCR Activation | Δ12-PGD2 binds to CRTH2, activating the Gαi protein. researchgate.netkjim.org | Initiation of downstream signaling cascades. |
| cAMP Modulation | Gαi inhibits adenylate cyclase. researchgate.netkjim.org | Decrease in intracellular cAMP levels. kjim.org |
| Calcium Mobilization | Gβγ activates phospholipase C, leading to IP3 production and Ca2+ release from intracellular stores. nih.gov | Transient increase in cytosolic Ca2+ concentration. researchgate.netnih.gov |
Absence of Significant Activation of Prostanoid D Receptor 1 (DP1)
The Prostanoid D Receptor 1 (DP1) is one of the two primary receptors for PGD2. researchgate.net Its activation is linked to a Gs alpha subunit, which stimulates adenylate cyclase to increase intracellular cyclic AMP (cAMP) levels. bioscientifica.comlife-science-alliance.org This signaling pathway is typically associated with effects such as vasodilation and inhibition of platelet aggregation. nih.govnih.gov
Research has demonstrated that while Δ12-PGD2 is a potent agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor, it exhibits a pronounced lack of significant activation of the DP1 receptor. researchgate.netnih.gov This selectivity is a key feature of its pharmacological profile.
A pivotal study investigating the receptor activity of Δ12-PGD2 revealed its high selectivity for the CRTH2 receptor over the DP1 receptor. researchgate.netnih.gov The research determined that Δ12-PGD2 bound to the CRTH2 receptor with a pKi of 7.63. researchgate.netnih.gov More strikingly, the study quantified the selectivity, demonstrating that Δ12-PGD2 has a 55-fold greater selectivity for the CRTH2 receptor compared to the DP1 receptor . researchgate.netnih.gov This significant difference in binding affinity underscores the compound's preferential interaction with CRTH2.
Further illustrating this point, the downstream signaling effects of Δ12-PGD2 align with CRTH2 activation rather than DP1. The study showed that Δ12-PGD2 induced calcium mobilization in cells expressing the human CRTH2 receptor, with a potency and efficacy similar to that of PGD2. researchgate.netnih.gov Calcium mobilization is a characteristic outcome of CRTH2 activation, which is coupled to a Gi protein that inhibits cAMP production and increases intracellular calcium. bioscientifica.com This is in direct contrast to the cAMP increase that would be expected from significant DP1 receptor activation. life-science-alliance.org
Other research has corroborated the preferential binding of various PGD2 metabolites, including Δ12-PGD2, to the CRTH2 receptor over the DP1 receptor. nih.gov It has been noted that while PGD2 itself can bind to both DP1 and DP2 receptors, many of its metabolites, such as Δ12-PGD2, are less active on DP1. nih.gov This metabolic conversion of PGD2 to more selective CRTH2 agonists like Δ12-PGD2 may have significant biological implications at sites of allergic inflammation, where the effects of CRTH2 are likely to be dominant over those of DP1. nih.gov
The following interactive data tables summarize the key findings regarding the receptor selectivity and downstream signaling of Δ12-Prostaglandin D2.
Table 1: Receptor Binding Selectivity of Delta12-Prostaglandin D2
| Compound | Receptor | Binding Affinity (pKi) | Selectivity (fold difference) |
| This compound | CRTH2 (DP2) | 7.63 researchgate.netnih.gov | 55-fold over DP1 researchgate.netnih.gov |
| This compound | DP1 | Not specified, but significantly lower affinity | - |
Table 2: Downstream Signaling Effects of this compound
| Receptor | Primary Signaling Pathway | Effect of this compound |
| DP1 | Gs-coupled, ↑ cAMP bioscientifica.comlife-science-alliance.org | No significant activation observed researchgate.netnih.govnih.gov |
| CRTH2 (DP2) | Gi-coupled, ↓ cAMP, ↑ Ca2+ mobilization bioscientifica.com | Potent activation, induces Ca2+ mobilization researchgate.netnih.gov |
Cellular and Molecular Biological Roles of Delta12 Prostaglandin D2
Modulation of Immune Cell Function and Trafficking
Δ12-PGD2 is a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. researchgate.netnih.gov Its interaction with this receptor is central to its ability to influence the activity and movement of several immune cell types. Studies show that Δ12-PGD2 binds to the CRTH2 receptor with a pKi of 7.63 and demonstrates a 55-fold selectivity for CRTH2 over the D prostanoid (DP) receptor. researchgate.netnih.gov This selective agonism triggers pro-inflammatory downstream effects that contribute to the recruitment and activation of eosinophils, T helper 2 (Th2) lymphocytes, and type 2 innate lymphoid cells (ILC2s). d-nb.info
Δ12-PGD2 is a potent activator of human eosinophils. nih.govkjim.org Its effects are mediated through the CRTH2 receptor, and activation can be measured by observable changes in cell morphology, such as shape change. researchgate.netnih.gov The compound has been shown to be a highly effective chemoattractant for eosinophils, with an efficacy comparable to that of PGD2. nih.gov Furthermore, Δ12-PGD2 can prime eosinophils, enhancing their chemotactic response to other mediators like eotaxin. nih.gov The activation of eosinophils by Δ12-PGD2 and related PGD2 metabolites is considered a key factor in driving eosinophilic inflammation. researchgate.net
Table 1: Effect of Δ12-PGD2 and Related Compounds on Eosinophil Activation
| Compound | Target Receptor | Observed Effect on Eosinophils | Potency/Efficacy Metric | Reference |
|---|---|---|---|---|
| Δ12-Prostaglandin D2 | CRTH2 | Activation (Shape Change), Chemotaxis | Efficacy similar to PGD2 | researchgate.netnih.gov |
| 15-deoxy-Δ12,14-PGD2 | CRTH2 (DP2) | Activation | EC50 = 8 nM | caymanchem.com |
| Δ12-Prostaglandin J2 | CRTH2 | Chemoattractant, Respiratory Burst | Efficacy similar to PGD2 | nih.gov |
| PGD2 | CRTH2 | Actin Polymerization | EC50 = 7 ± 2 nM | aai.org |
Similar to its effect on eosinophils, Δ12-PGD2 activates and induces the migration of T helper 2 (Th2) lymphocytes. researchgate.netnih.gov This action is also mediated by its agonistic activity on the CRTH2 receptor, which is prominently expressed on Th2 cells. researchgate.netnih.gov Upon binding to CRTH2, Δ12-PGD2 induces calcium mobilization in Th2 lymphocytes with a potency and efficacy similar to that of PGD2. researchgate.netnih.gov The recruitment of Th2 cells to sites of inflammation is a critical step in the allergic cascade, as these cells release cytokines that promote and sustain type 2 immune responses. nih.gov The ability of Δ12-PGD2 to selectively activate and attract these cells underscores its role as a pro-inflammatory mediator in allergic diseases. researchgate.netnih.gov
Recent research has highlighted the significant impact of PGD2 and its metabolites on type 2 innate lymphoid cells (ILC2s), which are crucial players in initiating and maintaining type 2 immunity. metabolomics.se Δ12-PGD2, acting through the DP2 (CRTH2) receptor, modulates several aspects of ILC2 biology. plos.orgplos.org
Studies have shown that PGD2 metabolites, including Δ12-PGD2, initiate the migration of ILC2s in a DP2-dependent manner. researchgate.netplos.org Compared to PGD2, Δ12-PGD2 enhances the absolute cell migration of ILC2s. researchgate.net This suggests that the metabolic conversion of PGD2 to Δ12-PGD2 at inflammatory sites could be an important factor for in vivo ILC2 migration. researchgate.net
Δ12-PGD2 is involved in the regulation of ILC2 proliferation and apoptosis. plos.orgplos.org Gene set enrichment analyses have shown that differentially expressed genes in ILC2s stimulated with Δ12-PGD2 contribute to the regulation of lymphocyte and mononuclear cell proliferation. plos.org Furthermore, these analyses revealed an upregulation of apoptosis-relevant pathways in ILCs treated with Δ12-PGD2. plos.orgplos.org This suggests that while promoting certain inflammatory functions, Δ12-PGD2 may also contribute to the homeostatic control of ILC2 populations through the regulation of their lifecycle.
Table 2: Effects of PGD2 Metabolites on ILC2s from Atopic Asthma Patients
| Compound | Effect on ILC2s | Key Findings | Reference |
|---|---|---|---|
| Δ12-Prostaglandin D2 | Immune Response, Proliferation, Apoptosis | Induced an attenuated immune response compared to PGD2. Upregulated 27 pro-inflammatory DEGs. Upregulated apoptosis-relevant pathways. | plos.orgplos.org |
| PGD2 | Immune Response, Proliferation, Apoptosis | Upregulated 14 pro-inflammatory DEGs. Upregulated apoptosis-relevant pathways. | plos.org |
| 15-deoxy-Δ12,14-PGD2 | Immune Response, Proliferation, Apoptosis | Induced an enhanced immune response compared to PGD2. Upregulated 56 pro-inflammatory DEGs. | plos.orgplos.org |
| Δ12-Prostaglandin J2 | Cell Migration, Apoptosis, Ferroptosis | Primarily induced pathways related to cell motility and ferroptosis. Upregulated 136 pro-inflammatory DEGs. | plos.orgplos.org |
Influence on Cytokine Secretion Profiles
Impacts on Basophil and Monocyte Activation
The activation of basophils and monocytes is a critical component of the inflammatory response, particularly in allergic reactions. Δ12-Prostaglandin D2 has been identified as a significant modulator of these cells, primarily through its interaction with the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.
Basophil Activation:
Δ12-PGD2 is a potent and selective agonist for the CRTH2 receptor. nih.govresearchgate.netd-nb.info This receptor is notably expressed on basophils, as well as other key cells in allergic inflammation like eosinophils and Th2 lymphocytes. kjim.orgnih.gov The activation of CRTH2 on basophils by ligands such as PGD2 is known to trigger several pro-inflammatory responses. These responses include the mobilization of intracellular calcium, an increase in the expression of surface markers like CD11b and CD203c, and the enhancement of IgE-mediated degranulation. kjim.org Given that Δ12-PGD2 binds to and activates the CRTH2 receptor with an efficacy and potency similar to PGD2, it is a key player in mediating these basophil activation events. nih.govresearchgate.net This activation contributes to the accumulation of basophils at sites of allergic inflammation. kjim.org
Monocyte Activation:
The influence of the PGD2 metabolic pathway on monocytes is also significant. The CRTH2 receptor is expressed on monocytes, and its activation can promote monocyte chemotaxis. kjim.orgnih.gov While direct studies on Δ12-PGD2 and monocyte activation are less detailed, the broader effects of PGD2 and its metabolites provide strong indications of its role. For instance, PGD2 has been shown to exert in vitro chemotactic effects on monocytes through the activation of the CRTH2 receptor. nih.gov Furthermore, PGD2 and its major metabolite, 15-deoxy-Δ12,14-PGJ2 (a compound closely related to Δ12-PGD2), can influence the maturation of human monocyte-derived dendritic cells. nih.gov This suggests that Δ12-PGD2, as a key metabolite, is involved in the complex regulation of monocyte function and differentiation during an immune response.
Regulation of Gene Expression and Transcriptional Pathways
Δ12-Prostaglandin D2 exerts a significant influence on the expression of a wide array of genes within immune cells. This regulation is pivotal in shaping the cellular response to inflammatory stimuli and involves complex interactions with various signaling pathways and transcription factors.
Differential Gene Expression Analysis in Immune Cells
Recent studies have provided detailed insights into the specific genes regulated by Δ12-PGD2. In one such study involving Type 2 Innate Lymphoid Cells (ILC2s), stimulation with Δ12-PGD2 resulted in the differential expression of 27 genes when compared to unstimulated cells. plos.org This indicates a targeted and specific effect of Δ12-PGD2 on the genetic programming of these immune cells.
While Δ12-PGD2 induced a notable number of differentially expressed genes (DEGs), its effect was found to be part of a broader pattern of activation by PGD2 and its metabolites. For instance, PGD2 itself led to 14 DEGs, while another metabolite, 15-deoxy-Δ12,14-PGD2, induced 56 DEGs. plos.org Interestingly, Δ12-PGD2 appeared to induce an attenuated immune response in ILC2s compared to the parent molecule PGD2. plos.org
| Compound | Number of Differentially Expressed Genes (DEGs) in ILC2s | Key Upregulated Genes/Pathways |
|---|---|---|
| Prostaglandin (B15479496) D2 (PGD2) | 14 | Chemokine production (CCL4, CCL5, IL-13, IL-17) |
| Delta12-Prostaglandin D2 (Δ12-PGD2) | 27 | Regulation of receptor signaling pathway via JAK-STAT, Regulation of eosinophil differentiation |
| 15-deoxy-Δ12,14-Prostaglandin D2 | 56 | Enhanced immune response compared to PGD2 |
| Δ12-Prostaglandin J2 (Δ12-PGJ2) | 136 | Cell motility/migration, Ferroptosis-related pathways |
Involvement in Redox-Sensitive Cell Signaling Pathways
The biological activities of cyclopentenone prostaglandins (B1171923), a class to which Δ12-PGD2's metabolites belong, are often attributed to their ability to trigger redox-sensitive cell signaling pathways. researchgate.net While direct evidence for Δ12-PGD2 is emerging, the actions of its closely related metabolite, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), are well-documented in this regard. 15d-PGJ2 can form covalent adducts with thiol residues within specific signaling proteins. researchgate.net This interaction with critical cellular nucleophiles, such as the cysteine thiol groups in proteins, is a key mechanism for modulating redox-sensitive transcription factors. researchgate.net
One of the most significant pathways activated by 15d-PGJ2 is the Keap1-Nrf2-ARE system, which plays a crucial role in protecting cells from oxidative stress and has anti-inflammatory effects. researchgate.net Given that Δ12-PGD2 is a precursor in the metabolic cascade leading to other J-series prostaglandins, it is plausible that it also participates in or initiates these redox-sensitive signaling events.
Effects on Transcription Factors (e.g., Nuclear Factor-κB, Activator Protein 1)
The regulation of transcription factors is a key mechanism through which Δ12-PGD2 and its related metabolites exert their anti-inflammatory and immunomodulatory effects. The impact on Nuclear Factor-κB (NF-κB) and Activator Protein 1 (AP-1) is particularly noteworthy.
Nuclear Factor-κB (NF-κB):
The metabolite 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2) has been shown to potently inhibit NF-κB-dependent transcription through multiple mechanisms. nih.govpnas.org These include the direct inhibition of IκB kinase (IKK) and the covalent modification of critical cysteine residues within the DNA-binding domains of NF-κB subunits, such as p50. nih.govnih.gov This modification prevents NF-κB from binding to DNA, thereby suppressing the transcription of its target genes, which include many pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.govpnas.org While these studies focus on 15d-PGJ2, the shared cyclopentenone structure within the J-series prostaglandins suggests a potential for similar mechanisms to be employed by or initiated by precursors like Δ12-PGD2.
Activator Protein 1 (AP-1):
The effect of PGD2 metabolites on AP-1 is more complex and can be context-dependent. 15d-PGJ2 has been observed to inhibit AP-1-dependent transcriptional induction of genes like COX-2 and vascular endothelial growth factor (VEGF). nih.gov This inhibition can occur by impairing the binding of AP-1 to its consensus DNA sequence and by selectively inhibiting the c-Jun NH2-terminal kinase (JNK), which is crucial for the phosphorylation and activation of c-Jun, a key component of the AP-1 complex. nih.gov However, in some cellular contexts, 15d-PGJ2 has also been shown to potentiate the stimulation of AP-1, particularly in the absence of the peroxisome proliferator-activated receptor-gamma (PPARγ). pnas.org In human myocytes, 15dPGJ2 inhibited IL-1β-induced activation of AP-1, but in vaginal and amnion epithelial cells, it led to the activation of AP-1. imperial.ac.uk
Cellular Stress Responses and Protein Modification (primarily via related metabolites, implying potential for delta12-PGD2)
Induction of Heat Shock Protein Synthesis
A notable cellular response to certain prostaglandins, including metabolites of PGD2, is the induction of heat shock protein (HSP) synthesis. Heat shock proteins are molecular chaperones that play a critical role in cellular protection against various stressors by assisting in protein folding and preventing protein aggregation. numberanalytics.com
The related metabolite, Δ12-prostaglandin J2 (Δ12-PGJ2), has been demonstrated to induce the synthesis of several heat shock proteins in a manner similar to that of a physical heat shock. nih.gov Specifically, in a human neuroblastoma cell line, Δ12-PGJ2 induced the synthesis of HSP72. nih.gov This induction of HSP72 by Δ12-PGJ2 was correlated with cell cycle arrest at the G1 phase. nih.gov Further research has shown that Δ12-PGJ2 induces the expression of the BiP gene, which encodes a stress-inducible chaperone protein in the endoplasmic reticulum. The formation of a conjugate between Δ12-PGJ2 and glutathione (B108866) (GSH) can suppress this HSP synthesis. hmdb.ca
Covalent Adduct Formation with Thiol Residues in Proteins
This compound (Δ¹²-PGD₂) belongs to the cyclopentenone prostaglandin group, which is characterized by an α,β-unsaturated carbonyl group in the cyclopentane (B165970) ring. csic.es This chemical feature allows it to form stable covalent adducts with cellular molecules, particularly with the thiol groups of cysteine residues in proteins, through a process called Michael addition. csic.escaymanchem.com The metabolism of Δ¹²-PGD₂ and other cyclopentenone prostaglandins frequently involves the addition of thiol nucleophiles. caymanchem.comabsin.cnlipidmaps.org
The formation of these adducts is a key mechanism for the biological activity of cyclopentenone prostaglandins, leading to alterations in protein function and cellular redox status. csic.es While these prostaglandins can interact with a wide range of proteins, the modification is selective, targeting only a fraction of the cellular proteins with reactive thiols. frontiersin.org This selective covalent modification is a crucial factor in the inhibition of cellular responses to pro-inflammatory stimuli. csic.es
Research on the related compound 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) has provided significant insights into this process. It has been demonstrated that 15d-PGJ₂ covalently modifies a variety of intracellular proteins. frontiersin.org The ability of 15d-PGJ₂ to form these adducts is a primary determinant of its biological effects that are independent of its role as a peroxisome proliferator-activated receptor (PPAR) agonist. nih.gov Studies have shown that the cyclopentenone moiety is essential for both protein modification and the subsequent inhibition of pro-inflammatory protein levels. csic.es
Impact on Cytoskeletal Interactions
The covalent modification of proteins by cyclopentenone prostaglandins, a class to which Δ¹²-PGD₂ belongs, extends to key components of the cytoskeleton. Research on the related metabolite 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) has revealed significant interactions with cytoskeletal proteins. nih.gov
In mesangial cells, 15d-PGJ₂ has been shown to form adducts with several proteins involved in cytoskeletal organization, including actin, tubulin, vimentin (B1176767), and tropomyosin. nih.gov This interaction leads to functional consequences, as evidenced by the early reorganization of vimentin and tubulin structures following treatment with 15d-PGJ₂. nih.gov The rearrangement of vimentin was found to be dependent on the presence of the cyclopentenone moiety and cysteine residues, highlighting the importance of covalent adduct formation in this process. nih.gov
Furthermore, J2 prostaglandins, a group that includes Δ¹²-PGD₂, are known to interact with the cytoskeleton and can block mitochondrial division through the covalent modification of dynamin-related protein 1 (Drp1), which regulates mitochondrial fission. frontiersin.org
Broader Physiological and Pathological Contexts (Mechanistic Studies in In Vitro and Animal Models)
Role in Allergic Inflammatory Processes
Δ¹²-Prostaglandin D₂ is a metabolite of prostaglandin D₂ (PGD₂), a key mediator in allergic diseases such as bronchial asthma. nih.govkjim.org PGD₂ is produced in large quantities by mast cells during allergic responses. nih.gov Δ¹²-PGD₂ acts as a potent and selective agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. researchgate.netnih.gov
The activation of CRTH2 by Δ¹²-PGD₂ is a critical step in the inflammatory cascade. It leads to the activation of eosinophils and Th2 lymphocytes, two cell types that play a central role in the pathogenesis of allergic inflammation. researchgate.netnih.gov In laboratory studies, Δ¹²-PGD₂ has been shown to induce calcium mobilization in cells expressing the human CRTH2 receptor with a potency and efficacy similar to PGD₂. researchgate.net It also causes shape changes in eosinophils, a sign of their activation. researchgate.net
The metabolism of PGD₂ to Δ¹²-PGD₂ and other metabolites can influence the pattern of leukocyte infiltration at sites of allergic inflammation. researchgate.net By selectively activating the CRTH2 receptor, Δ¹²-PGD₂ contributes to the recruitment and activation of inflammatory cells, thereby perpetuating the allergic response. researchgate.net Studies have shown that metabolites of the D-series, including Δ¹²-PGD₂, exhibit a comparable activation pattern in type 2 innate lymphoid cells (ILC2s), leading to the production of various cytokines and regulation of cell proliferation and apoptosis. plos.org
Neuroinflammatory Mechanisms (in rodent models)
In the context of neuroinflammation, the pathway involving PGD₂ and its metabolites, including the J2 series of prostaglandins, is of significant interest. PGD₂ is the most abundant prostaglandin in the brain. frontiersin.orgnih.gov It is unstable and can be non-enzymatically converted to biologically active J2 prostaglandins, such as PGJ₂, Δ¹²-PGJ₂, and 15-deoxy-Δ¹²,¹⁴-PGJ₂ (15d-PGJ₂). frontiersin.org
Studies in rodent models suggest that the neurotoxicity associated with cyclooxygenase-2 (COX-2) may be mediated by PGD₂ and its metabolites rather than other prostaglandins like PGE₂. frontiersin.org The J2 prostaglandins are particularly implicated due to their ability to form covalent adducts with proteins. nih.gov In a rat model of neuroinflammation, microinfusions of PGJ₂ into the brain were shown to induce progressive Parkinson's disease-like pathology. nih.gov This included dopaminergic neuronal loss and motor deficits. nih.gov
The levels of PGD₂ synthase and the PGD₂ receptor DP1 have been found to be upregulated in microglia and astrocytes within senile plaques in an Alzheimer's disease mouse model, suggesting a role for PGD₂ as a mediator of plaque-associated inflammation. frontiersin.org Furthermore, in a rat model of neuroinflammation, PGJ₂ treatment was shown to alter the morphology and function of activated microglia in the substantia nigra pars compacta. nih.gov
Modulation of Osteogenesis (via related metabolites)
Metabolites of PGD₂, such as Δ¹²-prostaglandin J₂ (Δ¹²-PGJ₂), have been shown to play a role in the regulation of bone formation, or osteogenesis. hmdb.cakoreamed.org Studies using cultured human osteoblastic cells have demonstrated that PGD₂ has a significant stimulatory effect on calcification, with evidence suggesting that a metabolite, likely Δ¹²-PGJ₂, is the active form. nih.gov
Δ¹²-PGJ₂ has been found to stimulate alkaline phosphatase activity and calcification in human osteoblastic cells. hmdb.ca It also enhances the synthesis of type-1 collagen in these cells during the calcification process. hmdb.ca This indicates that Δ¹²-PGJ₂ modulates osteogenesis by inducing the synthesis of multiple proteins related to mineralization. hmdb.ca Given that PGD₂ is a major arachidonate (B1239269) metabolite in bone marrow, it is plausible that Δ¹²-PGJ₂ is physiologically involved in the modulation of osteogenesis. hmdb.ca
In vitro studies have also investigated the interaction of Δ¹²-PGJ₂ with other factors involved in bone formation. For example, when combined with recombinant human bone morphogenetic protein-2 (rhBMP-2), the mixture resulted in more bone formation than Δ¹²-PGJ₂ alone, although less than rhBMP-2 alone. koreamed.org This suggests a complex interplay between these signaling molecules in the regulation of osteoblastic differentiation and mineralization. koreamed.org
Antimitotic and Carcinogenic Activities (via related metabolites)
Δ¹²-Prostaglandin D₂ is an intermediate in the metabolic pathway that leads to the formation of Δ¹²-prostaglandin J₂ (Δ¹²-PGJ₂), a cyclopentenone prostaglandin that has been studied for its antimitotic and carcinogenic activities. caymanchem.comabsin.cnlipidmaps.org
Research has shown that Δ¹²-PGJ₂ exhibits antitumor activity both in vitro and in vivo. caymanchem.com This activity is a characteristic of certain cyclopentenone prostaglandins, which can influence cell growth and proliferation. caymanchem.comabsin.cnlipidmaps.org The mechanisms underlying these effects are complex and can involve the covalent modification of cellular proteins, as is common for this class of compounds. caymanchem.comlipidmaps.org
Analytical Methodologies for Delta12 Prostaglandin D2 Research
Advanced Spectrometric Techniques for Quantification
The precise measurement of Δ12-PGD2, often found in low concentrations and in the presence of structurally similar isomers, necessitates highly sensitive and specific analytical methods. Mass spectrometry-based techniques have become the gold standard in this field.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantification of prostaglandins (B1171923), including Δ12-PGD2, in biological samples. This method offers high sensitivity and selectivity, allowing for the accurate measurement of these lipid mediators without the need for derivatization. nih.govnih.gov The technique's ability to separate isomers and provide structural information through fragmentation patterns makes it superior to other methods like immunoassays or gas chromatography-mass spectrometry (GC-MS). nih.govd-nb.info
A key challenge in the analysis of prostaglandins is the presence of isomers, such as PGE2 and PGD2, which have the same molecular weight and similar fragmentation patterns. nih.gov Therefore, complete chromatographic separation is crucial for their accurate quantification. nih.gov Various LC-MS/MS methods have been developed to achieve this separation, often employing different chromatography columns and mobile phases. nih.govnih.gov For instance, a method utilizing a phenyl-hexyl analytical column with a linear gradient of acetonitrile (B52724) in ammonium (B1175870) acetate (B1210297) buffer has been successfully used to separate PGE2 and PGD2. nih.gov
Recent advancements have explored novel approaches to enhance the sensitivity and specificity of MS analysis for prostaglandins. One such method involves the cationization of prostaglandins with silver ions, which has been shown to improve sensitivity and allow for the differentiation of isomers like PGE2, PGD2, and Δ12-PGD2 through tandem MS (MS/MS) and even MS3 analysis. nih.govacs.org This technique utilizes characteristic product ions generated in MS3 to create predictive models for determining the relative abundance of each isomer in a mixture. nih.govacs.org
The table below summarizes key parameters of a representative LC-MS/MS method for prostaglandin (B15479496) analysis.
| Parameter | Description | Source |
| Instrumentation | API 4000 triple quadrupole mass spectrometer | nih.gov |
| Ionization Mode | Negative ion electrospray | nih.gov |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Column | Luna phenyl-hexyl analytical column (2 x 150 mm, 3 µm) | nih.gov |
| Mobile Phase | Linear gradient of acetonitrile in 10 mM ammonium acetate buffer (pH 8.5) | nih.gov |
| Flow Rate | 200 µL/min | nih.gov |
| Limit of Detection | 20 pg/mL | nih.gov |
| Limit of Quantitation | 100 pg/mL | nih.gov |
Considerations for Sample Preparation and Stability
The accuracy of Δ12-PGD2 quantification is heavily dependent on appropriate sample handling, extraction, and storage procedures due to its inherent chemical instability. nih.gov Prostaglandin D2 and its derivatives can degrade over time, particularly at room temperature and when stored at -20°C for extended periods. nih.gov
Extraction: Solid-phase extraction (SPE) is a commonly used technique to isolate and concentrate prostaglandins from complex biological matrices like cell culture supernatants, plasma, and tissue homogenates. nih.gov This process helps to remove interfering substances that could suppress the ionization of the target analytes during MS analysis. Liquid-liquid extraction (LLE) is another effective method for extracting prostaglandins. d-nb.inforesearchgate.net The choice of extraction solvent is critical, with mixtures like hexane/ethyl acetate being employed to efficiently extract these lipid mediators. researchgate.net
Stability: Stability studies have shown that PGD2 is significantly less stable than its isomer PGE2. nih.gov For instance, a considerable percentage of PGD2 can degrade within 8 hours at room temperature, and a significant drop in its level can be observed after four weeks of storage at -20°C. nih.gov Therefore, it is recommended that samples intended for PGD2 analysis be processed promptly, ideally within 8 hours of collection. nih.gov For longer-term storage, temperatures of -80°C are preferable to -20°C to minimize degradation. nih.govuib.no The use of antioxidants, such as butylated hydroxytoluene (BHT), and maintaining a low-light environment during sample preparation can also help to mitigate the degradation of these sensitive compounds. nih.govresearchgate.net
To account for any degradation or loss during sample preparation and analysis, the use of deuterated internal standards, such as d4-PGD2, is essential for accurate quantification. nih.gov
Immunochemical Detection Approaches and Their Specificity Considerations
Immunochemical methods, such as enzyme-linked immunosorbent assays (ELISAs), offer an alternative to mass spectrometry for the detection of prostaglandins. researchgate.net These assays are based on the specific binding of antibodies to their target antigens. Direct ELISAs have been developed for the quantification of prostaglandins like PGE2 in cell culture supernatants, demonstrating good sensitivity and reproducibility. researchgate.net
However, a significant limitation of immunoassays is the potential for cross-reactivity. d-nb.info Antibodies raised against one prostaglandin may cross-react with other structurally related prostaglandins or their metabolites, leading to inaccurate measurements. d-nb.infodntb.gov.ua For example, antibodies intended for PGE2 have been shown to cross-react with PGF2-isoprostanes. scilit.com Given the structural similarity between PGD2 and its metabolite Δ12-PGD2, the specificity of antibodies used in immunoassays for Δ12-PGD2 must be carefully validated to ensure that the assay is specifically detecting the target analyte. While immunoassays can be useful for rapid screening, LC-MS/MS is generally preferred for its higher specificity and ability to distinguish between closely related isomers. d-nb.info
In Vitro and Ex Vivo Research Models for Mechanistic Studies
To investigate the biological functions and mechanisms of action of Δ12-PGD2, researchers utilize a variety of in vitro and ex vivo models. These systems allow for controlled experiments to dissect the cellular and molecular pathways affected by this lipid mediator.
Cell Culture Systems (e.g., Eosinophils, Th2 Lymphocytes, ILC2s, Neuroblastoma Cells, Macrophages)
Primary cells and cell lines are invaluable tools for studying the effects of Δ12-PGD2 on specific cell types involved in inflammatory and immune responses.
Eosinophils and Th2 Lymphocytes: Δ12-PGD2 has been identified as a potent and selective agonist for the CRTH2 receptor, which is expressed on eosinophils and Th2 lymphocytes. nih.govnih.gov Studies using isolated human eosinophils have shown that Δ12-PGD2 can induce cell activation, as measured by changes in cell shape. nih.gov Similarly, in Th2 lymphocytes, Δ12-PGD2 has been demonstrated to induce calcium mobilization, a key signaling event, with high potency. nih.gov These findings suggest a role for Δ12-PGD2 in the recruitment and activation of these key effector cells in allergic inflammation. nih.govnih.govd-nb.infoahajournals.org
Type 2 Innate Lymphoid Cells (ILC2s): ILC2s are another important cell type in type 2 immunity. Research has shown that Δ12-PGD2 can activate ILC2s. plos.org Gene set enrichment analysis of ILC2s stimulated with Δ12-PGD2 revealed an upregulation of genes associated with the regulation of eosinophil differentiation, further supporting its role in allergic inflammatory responses. plos.org
Macrophages: Macrophages are key players in both innate and adaptive immunity. Cell lines such as the murine macrophage cell line RAW 264.7 have been used to study prostaglandin production. nih.gov These cells have been found to produce PGD2, indicating their utility as a model system to investigate the regulation of PGD2 synthesis and the subsequent formation of its metabolites like Δ12-PGD2. nih.gov
The table below provides a summary of the effects of Δ12-PGD2 observed in different cell culture systems.
| Cell Type | Model System | Observed Effect of Δ12-PGD2 | Source |
| Eosinophils | Isolated human eosinophils | Induces cell shape change (activation) | nih.gov |
| Th2 Lymphocytes | Isolated human Th2 lymphocytes | Induces calcium mobilization | nih.gov |
| ILC2s | Isolated human ILC2s | Upregulates genes for eosinophil differentiation | plos.org |
| Macrophages | RAW 264.7 cell line | Model for PGD2 production | nih.gov |
Organotypic Slice Cultures
Organotypic slice cultures offer a more complex, tissue-level model to study the effects of various compounds in a preserved microenvironment. researchgate.netacs.org This ex vivo technique involves maintaining thin slices of tissue in culture, which preserves the cellular architecture and synaptic connections. researchgate.netacs.org While direct studies specifically investigating the effects of Δ12-PGD2 in organotypic slice cultures are not prominently detailed in the provided context, this model system has been used to study the effects of other prostaglandins, such as PGE2, on neuronal network activity and cell death in brain slices. researchgate.net Given that organotypic slice cultures have been successfully used to study neuroinflammation and brain injury, they represent a potentially valuable model for investigating the role of Δ12-PGD2 in these processes within a more physiologically relevant context than single-cell cultures. nih.gov
Animal Models for Pathway and Mechanistic Elucidation
Animal models are indispensable tools for elucidating the complex in vivo pathways and mechanisms of action of delta-12-prostaglandin D2 (Δ12-PGD2) and its related metabolites. These models allow researchers to study the compound's effects within a complete biological system, providing insights into its role in various physiological and pathological processes that cannot be replicated in vitro. Studies using rodent models, in particular, have been instrumental in understanding the anti-inflammatory, pro-inflammatory, and neuroprotective roles of the PGD2 metabolic pathway.
Research has extensively used murine (mouse) and rat models to investigate the effects of PGD2 metabolites in a range of conditions, including inflammation, allergic diseases, neurological injury, and cancer. Transgenic models, such as knockout mice for specific receptors or enzymes, have been crucial for dissecting the precise molecular pathways involved. For instance, studies on Nrf2-knockout mice have revealed the protective role of 15-deoxy-delta(12,14)-prostaglandin J2 (15d-PGJ2) in acute lung injury, demonstrating that its anti-inflammatory effects are mediated through the activation of the Nrf2 transcriptional pathway. nih.gov Similarly, apolipoprotein E (ApoE) knockout mice, a model for atherosclerosis, have been used to show the anti-atherogenic effects of 15d-PGJ2. plos.org
In the context of allergic inflammation, mouse models of asthma triggered by allergens like ovalbumin (OVA) or house dust mite (HDM) extract have demonstrated the therapeutic potential of 15d-PGJ2. frontiersin.org These studies showed that the compound could inhibit key features of asthma, including airway hyper-reactivity, lung inflammation, and remodeling, often by inhibiting the NF-κB pathway and reducing pro-inflammatory cytokine production. frontiersin.org Furthermore, models of skin inflammation in mice have helped to uncover the dual nature of PGD2 signaling; in early-phase dermatitis, PGD2 can be anti-inflammatory via the DP receptor, while in the late phase, it can become pro-inflammatory through the CRTH2 receptor. aai.org
Neurological studies have also benefited from animal models. In a mouse model of spinal cord contusion injury, 15d-PGJ2 demonstrated significant neuroprotective effects, improving sensory and locomotor function by reducing microglial activation, neuronal loss, and inflammation. nih.gov A transgenic rat model of Alzheimer's disease highlighted the prominence of the PGD2 pathway in the brain, with PGD2 being the most abundant prostaglandin in the hippocampus. life-science-alliance.org
The following table summarizes key findings from various animal models used to elucidate the pathways and mechanisms of PGD2 metabolites.
| Animal Model | Disease/Condition Studied | Prostaglandin Metabolite Studied | Key Mechanistic Findings |
| Mouse (Nrf2-Knockout) | Acute Lung Injury (ALI) | 15-deoxy-delta(12,14)-prostaglandin J2 (15d-PGJ2) | Revealed that 15d-PGJ2 exerts protective effects against ALI by activating the Nrf2-mediated transcriptional pathway for antioxidant genes. nih.gov |
| Mouse (Spinal Cord Contusion) | Spinal Cord Injury | 15-deoxy-delta(12,14)-prostaglandin J2 (15d-PGJ2) | Reduced inflammation by attenuating microglia/macrophage activation and decreasing pro-inflammatory cytokine expression via pathways including NF-κB. nih.gov |
| Mouse (A/J Strain) | Allergic Asthma (Ovalbumin or HDM-induced) | 15-deoxy-delta(12,14)-prostaglandin J2 (15d-PGJ2) | Inhibited airway hyper-reactivity, lung inflammation, and remodeling. frontiersin.org Reduced levels of IL-5, IL-13, and TNF-α and inhibited NF-κB phosphorylation. frontiersin.org |
| Mouse (Apolipoprotein E Knockout) | Atherosclerosis | 15-deoxy-delta(12,14)-prostaglandin J2 (15d-PGJ2) | Reduced the formation of atherosclerotic lesions, indicating an anti-atherogenic effect in vivo. plos.org |
| Mouse (Croton Oil-Induced Dermatitis) | Skin Inflammation | Prostaglandin D2 (PGD2) | Demonstrated dual roles: PGD2 from tissue-resident cells suppressed early-phase inflammation via the DP receptor, while PGD2 from hematopoietic cells promoted late-phase inflammation via the CRTH2 receptor. aai.org |
| Mouse (Xenograft Tumors) | Non-Small-Cell Lung Cancer | 15-deoxy-delta(12,14)-prostaglandin J2 (15d-PGJ2) | Enhanced the anti-tumor activity of the chemotherapy drug docetaxel (B913) through induction of apoptosis. nih.gov |
| Rat (TgF344-AD Transgenic) | Alzheimer's Disease | Prostaglandin D2 (PGD2) | Established that PGD2 is the most abundant prostaglandin in the hippocampus, highlighting the relevance of its pathway in neurodegenerative disease. life-science-alliance.org |
| Rat (Neuro-glial coculture) | Intestinal Inflammation (Crohn's Disease Model) | Prostaglandin D2 (PGD2) | Showed that enteric neurons and glial cells are a source of PGD2 during inflammatory conditions. d-nb.info |
Future Research Directions
Elucidation of Novel Receptor-Independent Mechanisms
The biological activities of many prostaglandins (B1171923) are not solely mediated by G-protein-coupled receptors. For instance, the related PGD2 metabolite, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), is known to exert significant effects through receptor-independent pathways, including the activation of the nuclear receptor PPAR-γ and direct covalent modification of proteins. researchgate.netfrontiersin.orgplos.org
Currently, the known functions of Δ12-PGD2 are almost exclusively linked to its potent agonism at the CRTH2 receptor. nih.govresearchgate.net A pivotal direction for future research is to investigate whether Δ12-PGD2 also possesses receptor-independent functionalities. It is conceivable that, like its chemical relatives, Δ12-PGD2 could interact with intracellular signaling proteins or transcription factors directly, thereby initiating biological responses that are independent of cell surface receptor activation. Studies exploring these potential mechanisms are essential for a complete understanding of its physiological and pathophysiological roles. This could involve examining its effects on cells lacking the CRTH2 receptor or using pharmacological blockers to isolate non-receptor-mediated activities.
Identification of Additional Protein Targets for Covalent Modification
A well-documented receptor-independent mechanism for certain prostaglandins, particularly those with a reactive α,β-unsaturated carbonyl group in a cyclopentenone ring like 15d-PGJ2, is the ability to form covalent adducts with cellular proteins, thereby altering their function. frontiersin.orgnih.gov This covalent modification has been shown to be a key mechanism for the anti-inflammatory effects of 15d-PGJ2, targeting proteins such as components of the NF-κB signaling pathway and the proteasome. frontiersin.orgplos.org
A crucial avenue for future investigation is to determine if Δ12-PGD2 has the capacity for similar covalent interactions. The first step would be a chemical analysis of the Δ12-PGD2 structure to assess its potential reactivity with nucleophilic residues like cysteine on proteins. Should it possess this capability, the next step would be to identify its protein targets. Proteomic techniques, such as using a biotinylated form of Δ12-PGD2 for affinity purification followed by mass spectrometry, could identify proteins that are covalently modified in various cell types. nih.govnih.gov This approach has been successfully used to identify numerous targets for 15d-PGJ2, as shown in the table below, providing a roadmap for similar studies on Δ12-PGD2.
| Functional Class | Protein Targets of 15d-PGJ2 | Potential Implication |
| Cytoskeletal Proteins | Actin, Tubulin, Vimentin (B1176767), Tropomyosin nih.gov | Modulation of cell structure, migration, and division. |
| Stress Response | Heat shock protein 90 (HSP90) nih.gov | Regulation of protein folding and cellular stress responses. |
| Enzymes | Nucleoside-diphosphate kinase, Pyruvate kinase M1, GAPDH, Enolase 2 plos.orgnih.gov | Alteration of cellular metabolism and signaling. |
| Proteasome Components | 19S particle proteins frontiersin.org | Inhibition of proteasome function, affecting protein degradation and NF-κB activation. |
| This table presents identified protein targets of the related compound 15d-PGJ2, illustrating the types of targets that could be explored for Δ12-Prostaglandin D2. |
Systems Biology Approaches to Map Delta12-Prostaglandin D2 Signaling Networks
The signaling cascade initiated by Δ12-PGD2 is known to involve CRTH2 activation and subsequent calcium mobilization. nih.gov Recent transcriptomic studies in type 2 innate lymphoid cells (ILC2s) have begun to map the downstream gene expression changes, identifying the upregulation of pro-inflammatory genes like ARG2, SLC43A2, and ETV1 following stimulation with PGD2 metabolites. nih.govplos.org
A major future objective should be to employ a comprehensive systems biology approach to create a high-resolution map of the Δ12-PGD2 signaling network. This would involve integrating multi-omics data:
Transcriptomics: Expanding on initial RNA-sequencing studies to profile gene expression changes over time in different cell types (e.g., eosinophils, basophils, Th2 cells, ILC2s, neurons).
Proteomics and Phosphoproteomics: To identify changes in protein expression and post-translational modifications (e.g., phosphorylation) that represent the more immediate signaling events downstream of receptor activation.
Metabolomics: To understand how Δ12-PGD2 signaling alters the metabolic state of target cells.
By integrating these datasets using computational and bioinformatics tools, researchers can construct detailed network models to identify key signaling hubs, feedback loops, and crosstalk with other pathways, ultimately leading to a more holistic understanding of the compound's biological impact.
Exploration of this compound in Uncharted Biological Systems and Disease Pathologies
Research on Δ12-PGD2 has been predominantly focused on its role in type 2 allergic inflammation, such as asthma. kjim.orgnih.gov However, the broader PGD2 metabolic pathway has been implicated in a wide array of physiological and pathological processes. This suggests that the potent and specific activity of Δ12-PGD2 may be relevant in other contexts.
Future investigations should systematically explore the role of Δ12-PGD2 in these uncharted areas:
Neuroinflammation and Neurodegeneration: PGD2 is the most abundant prostaglandin (B15479496) in the brain and its pathway is implicated in Alzheimer's disease. life-science-alliance.orgoup.combiorxiv.org Research is needed to determine if Δ12-PGD2 contributes to the neuroinflammatory processes in such conditions.
Gastrointestinal Diseases: The PGD2 pathway is activated in Crohn's disease, suggesting a potential role in gut inflammation. d-nb.info Investigating the presence and function of Δ12-PGD2 in the enteric nervous system and gut mucosa during inflammatory bowel disease could reveal new therapeutic targets. d-nb.info
Oncology: Prostaglandins can have dichotomous roles in cancer, either promoting or inhibiting tumor growth. nih.gov Studies have evaluated the effect of a related compound, Δ12-PGJ2, on the growth of oral squamous carcinoma cells, indicating that this class of molecules could have relevance in cancer biology. nih.gov The specific effects of Δ12-PGD2 on cancer cell proliferation, migration, and the tumor microenvironment are unknown and warrant investigation.
Metabolic Diseases: PGD2 synthase has been identified as a target gene involved in adipogenesis and has been linked to metabolic syndrome. ahajournals.org Given that Δ12-PGD2 is a stable metabolite, exploring its potential role in regulating adipocyte function and systemic metabolism is a logical and important next step.
Q & A
Q. What ethical considerations arise when studying Δ¹²-Prostaglandin D₂ in human trials?
- Methodological Answer: Ensure informed consent explicitly covers prostaglandin-related risks (e.g., vasodilation, bronchoconstriction). For vulnerable populations (e.g., asthma patients), consult ethics boards to balance scientific merit and participant safety. Adhere to FAIR data principles for transparent data sharing .
Q. How can researchers validate Δ¹²-Prostaglandin D₂’s stability in long-term storage?
- Methodological Answer: Store samples at -80°C under argon to prevent oxidation. Conduct stability tests at intervals (0, 1, 3, 6 months) using LC-MS/MS. Add antioxidants (e.g., butylated hydroxytoluene) to buffers and confirm absence of degradation products (e.g., 15d-PGJ₂) .
Emerging Techniques
Q. What novel imaging modalities enable real-time tracking of Δ¹²-Prostaglandin D₂ in vivo?
- Methodological Answer: Use bioluminescent probes (e.g., NanoLuc-tagged antibodies) for non-invasive imaging in transgenic mice. Alternatively, apply Raman spectroscopy with isotopically labeled Δ¹²-PGD₂ to map spatial distribution in tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
